molecular formula C9H8FN5 B1304199 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 30530-42-8

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1304199
CAS RN: 30530-42-8
M. Wt: 205.19 g/mol
InChI Key: PWZNTESZSJQVGW-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine is a compound that is part of a broader class of triazine derivatives. These compounds are known for their various applications, including their use as energetic materials, antimicrobial agents, and in the synthesis of polymers and other heterocyclic compounds. The presence of the fluorophenyl group is significant as it can influence the physical, chemical, and biological properties of these molecules .

Synthesis Analysis

The synthesis of triazine derivatives often involves multistep reactions with high yields. For instance, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine is achieved through an efficient and reliable method, which is characterized by spectroscopy and X-ray crystal structure determinations . Similarly, the synthesis of other fluorine/phosphorus-substituted triazine derivatives involves reactions like the Wittig reaction and subsequent reactions with alkylating or oxidizing agents to yield a variety of products . These synthetic routes are crucial for producing compounds with desired properties for specific applications.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized using various spectroscopic techniques. For example, IR and multinuclear NMR spectroscopy are used to fully characterize the synthesized compounds. X-ray crystallography provides detailed insights into the molecular geometry and the arrangement of atoms within the crystal lattice . The molecular structure, particularly the substitution pattern on the triazine ring, plays a critical role in determining the compound's reactivity and its potential applications.

Chemical Reactions Analysis

Triazine derivatives exhibit a range of chemical behaviors when subjected to different reagents. For instance, the behavior of fluorine/phosphorus-substituted triazine derivatives towards alkylating and oxidizing agents has been studied, leading to the formation of various products with potential biological activity . The reactivity of these compounds is also explored in the synthesis of aromatic polyamides, where triazine moieties are incorporated into the polymer backbone .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. These compounds generally exhibit good density, excellent thermal stability, and high performance, which are desirable traits for energetic materials . In the context of antimicrobial activity, the structure-activity relationship reveals that specific substitutions on the triazine ring are essential for biological efficacy . Additionally, the solubility and thermal stability of triazine-containing polymers make them suitable for high-performance applications, as evidenced by their mechanical properties and resistance to thermal degradation .

Scientific Research Applications

Synthesis and Properties

  • Polyimides Synthesis : Triazine-based diamine monomers, including variations like 6-(4-fluorophenyl)-2,4-diamino-1,3,5-triazine, are used in the synthesis of polyimides. These polyimides exhibit excellent thermal stability and solubility, making them promising for applications in polymer semiconductors (Li et al., 2017).

  • Hydrogen-Bonded Crystals : Compounds like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine are used to react with metals like Ag(I) to create structures held together by multiple coordinative interactions and hydrogen bonds. These are important in designing hydrogen-bonded crystals (Duong et al., 2011).

Biological Applications

  • Antimicrobial Agents : Certain 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines have demonstrated significant antimicrobial activity against bacteria and fungi (Saleh et al., 2010).

  • Cancer Research : Fluorinated 1,5-disubstituted-1,3,5-triazepine compounds, synthesized from interactions involving 5,6-bis(4-fluorophenyl)-1,2,4-triazine-3-thiol, have shown potential as CDK2 inhibitors in tumor cells (Bawazir & Rahman, 2020).

Analytical Chemistry

  • Electrode Studies : Schiff bases derived from triazine compounds are used in selective electrodes for determining ions like Sm3+ in various samples (Upadhyay et al., 2012).

Materials Science

  • Aromatic Polyamides : Phenyl-1,3,5-triazine functional aromatic polyamides, synthesized from compounds like 2,4,6-trichloro-1,3,5-triazine, exhibit excellent thermal stability and solubility, contributing to the development of high-performance materials (Yu et al., 2012).

Safety And Hazards

This would involve assessing the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanisms of action.


properties

IUPAC Name

6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZNTESZSJQVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382276
Record name 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

CAS RN

30530-42-8
Record name 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine
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